MAO-B Inhibitory Potency and Isoform Selectivity: Head-to-Head with the 3-Chloro Analog
The target compound is a potent, selective inhibitor of human MAO-B. In a direct comparison within the same enzyme assay panel, the 3-bromo-4-hydroxy-6-trifluoromethoxyquinoline inhibited MAO-B with an IC₅₀ of 86 nM, while the 3-chloro analog (3-chloro-4-hydroxy-6-trifluoromethoxyquinoline) exhibited negligible inhibition (IC₅₀ > 100,000 nM). This represents a >1,160-fold difference in potency driven solely by the halogen at C3 [1][2].
| Evidence Dimension | Inhibition of Recombinant Human MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 86 nM |
| Comparator Or Baseline | 3-Chloro-4-hydroxy-6-trifluoromethoxyquinoline: IC₅₀ > 100,000 nM |
| Quantified Difference | >1,160-fold loss of potency upon Cl substitution |
| Conditions | Recombinant human MAO-B; kynuramine as substrate; detection of fluorescent 4-hydroxyquinoline metabolite; 20 min incubation |
Why This Matters
This extreme sensitivity to the C3 halogen identity means that the bromine atom is not a synthetically replaceable feature; sourcing the incorrect analog guarantees a complete loss of primary pharmacological activity.
- [1] BindingDB. BDBM50493474 (CHEMBL2430703): Affinity Data for Human MAO-B. View Source
- [2] BindingDB. BDBM50063525 (CHEMBL3398528): Affinity Data for Human MAO-B. View Source
